molecular formula C12H18ClN3O3 B1466636 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride CAS No. 1219967-30-2

5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride

Cat. No.: B1466636
CAS No.: 1219967-30-2
M. Wt: 287.74 g/mol
InChI Key: MUNMCNGQXXPCPS-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a piperidine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride typically involves the following steps:

    Etherification: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the ethoxy-substituted pyridine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH).

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Piperidine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-2-[2-(4-morpholinyl)ethoxy]pyridine hydrochloride: Contains a morpholine ring instead of a piperidine ring, leading to variations in its activity and applications.

Uniqueness

5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is unique due to the presence of both the nitro group and the piperidine ring, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various research fields.

Properties

IUPAC Name

5-nitro-2-(2-piperidin-4-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.ClH/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10;/h1-2,9-10,13H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMCNGQXXPCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-30-2
Record name Pyridine, 5-nitro-2-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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